molecular formula C11H17NO2 B017260 3-(Azepan-2-ylidene)pentane-2,4-dione CAS No. 108140-18-7

3-(Azepan-2-ylidene)pentane-2,4-dione

Cat. No. B017260
M. Wt: 195.26 g/mol
InChI Key: ZHJHPZXPBJOBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-2-ylidene)pentane-2,4-dione, also known as APD, is a cyclic β-diketone that has been widely used in scientific research due to its unique chemical structure and properties. APD has been studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research.

Scientific Research Applications

3-(Azepan-2-ylidene)pentane-2,4-dione has been widely used in scientific research due to its unique chemical structure and properties. It has been studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research. In organic synthesis, 3-(Azepan-2-ylidene)pentane-2,4-dione has been used as a building block for the synthesis of complex molecules due to its ability to form stable complexes with metal ions. In material science, 3-(Azepan-2-ylidene)pentane-2,4-dione has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form porous structures. In biomedical research, 3-(Azepan-2-ylidene)pentane-2,4-dione has been studied for its potential applications as an anticancer agent, an antimicrobial agent, and a fluorescent probe for imaging.

Mechanism Of Action

The mechanism of action of 3-(Azepan-2-ylidene)pentane-2,4-dione is based on its ability to form stable complexes with metal ions. In biological systems, 3-(Azepan-2-ylidene)pentane-2,4-dione can coordinate with metal ions, such as copper and iron, and form complexes that can interact with biomolecules, such as proteins and nucleic acids. The interaction of 3-(Azepan-2-ylidene)pentane-2,4-dione-metal complexes with biomolecules can lead to various biochemical and physiological effects, such as enzyme inhibition, DNA damage, and oxidative stress.

Biochemical And Physiological Effects

3-(Azepan-2-ylidene)pentane-2,4-dione has been shown to have various biochemical and physiological effects, depending on the metal ion it coordinates with and the target biomolecule it interacts with. In biological systems, 3-(Azepan-2-ylidene)pentane-2,4-dione can inhibit the activity of metalloenzymes by binding to the metal ion cofactor and blocking the active site. 3-(Azepan-2-ylidene)pentane-2,4-dione can also induce DNA damage by generating reactive oxygen species (ROS) through the Fenton reaction. Furthermore, 3-(Azepan-2-ylidene)pentane-2,4-dione can induce oxidative stress by depleting cellular antioxidants and disrupting redox homeostasis.

Advantages And Limitations For Lab Experiments

3-(Azepan-2-ylidene)pentane-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 3-(Azepan-2-ylidene)pentane-2,4-dione is a stable compound that can be stored for long periods without degradation. It is also soluble in a wide range of organic solvents, which makes it easy to handle and use in various experiments. However, 3-(Azepan-2-ylidene)pentane-2,4-dione has some limitations, such as its potential toxicity and reactivity with biomolecules. 3-(Azepan-2-ylidene)pentane-2,4-dione can generate ROS and induce oxidative stress, which can affect the viability and function of cells. Furthermore, 3-(Azepan-2-ylidene)pentane-2,4-dione can interact with biomolecules, such as proteins and nucleic acids, and interfere with their function.

Future Directions

There are several future directions for the study of 3-(Azepan-2-ylidene)pentane-2,4-dione, including its potential applications in drug discovery, material science, and biomedical research. In drug discovery, 3-(Azepan-2-ylidene)pentane-2,4-dione can be used as a scaffold for the design of metal-based drugs that target metalloenzymes and other metal-dependent biomolecules. In material science, 3-(Azepan-2-ylidene)pentane-2,4-dione can be used as a building block for the synthesis of novel MOFs with unique properties and functions. In biomedical research, 3-(Azepan-2-ylidene)pentane-2,4-dione can be further studied for its potential applications as an anticancer agent, an antimicrobial agent, and a fluorescent probe for imaging. Furthermore, the development of 3-(Azepan-2-ylidene)pentane-2,4-dione derivatives with improved properties and reduced toxicity can expand its potential applications in various fields.

Synthesis Methods

The synthesis of 3-(Azepan-2-ylidene)pentane-2,4-dione can be achieved through the reaction of azepane with acetylacetone in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which undergoes a ring-opening reaction to yield the final product. The yield of 3-(Azepan-2-ylidene)pentane-2,4-dione can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.

properties

CAS RN

108140-18-7

Product Name

3-(Azepan-2-ylidene)pentane-2,4-dione

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(E)-4-hydroxy-3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)pent-3-en-2-one

InChI

InChI=1S/C11H17NO2/c1-8(13)11(9(2)14)10-6-4-3-5-7-12-10/h13H,3-7H2,1-2H3/b11-8-

InChI Key

ZHJHPZXPBJOBQP-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)C(=C1CCCCCN1)C(=O)C

SMILES

CC(=C(C1=NCCCCC1)C(=O)C)O

Canonical SMILES

CC(=O)C(=C1CCCCCN1)C(=O)C

synonyms

3-AZEPAN-2-YLIDENE-PENTANE-2,4-DIONE

Origin of Product

United States

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